

Application Notes and Protocols for Studying PI5P4K β Function Using Imanixil

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Compound of Interest

Compound Name: Imanixil

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These application notes provide a comprehensive guide for utilizing **Imanixil** (also known as SAR-088), a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase β (PI5P4K β), to investigate its biological functions. This document includes detailed protocols for key experiments, data presentation guidelines, and visualizations of relevant signaling pathways and workflows.

Introduction to PI5P4K β and Imanixil

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). The β isoform, PI5P4K β , is of particular interest due to its unique properties and roles in cellular metabolism and tumorigenesis. Unlike other kinases that primarily utilize ATP, PI5P4K β preferentially uses GTP as a phosphate donor, acting as an intracellular GTP sensor.^{[1][2]} This function allows it to translate changes in cellular GTP levels into lipid second messenger signaling, thereby influencing metabolic adaptation.^{[1][2]} PI5P4K β is predominantly localized to the nucleus, suggesting a role in regulating nuclear phosphoinositide signaling and gene expression.

Imanixil (SAR-088) has been identified as a potent and selective small-molecule inhibitor of PI5P4K β .^[3] It serves as a critical tool for elucidating the specific functions of this kinase in

various cellular processes. Pharmacological inhibition of PI5P4K β with **Imanixil** has been shown to disrupt cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1). This makes **Imanixil** a valuable probe for studying the intricate signaling networks governed by PI5P4K β .

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **Imanixil** and its effects.

Table 1: **Imanixil** Inhibitor Profile

Parameter	Value	Reference
Target	Phosphatidylinositol 5-Phosphate 4-Kinase β (PI5P4K β)	Imanixil is described as having "reasonable potency" in enzymatic and cellular assays, but a specific IC ₅₀ value has not been reported in the reviewed literature.
CAS Number	75689-93-9	
Molecular Formula	C ₁₇ H ₁₇ F ₃ N ₆ O ₂	
Molecular Weight	394.35 g/mol	
IC ₅₀ (PI5P4K β)	Not publicly available	

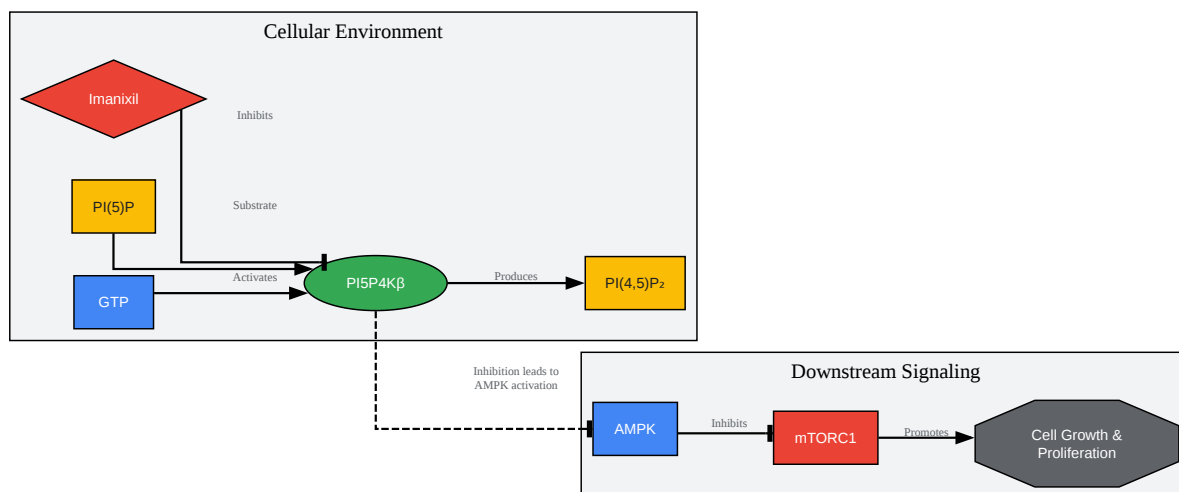
Table 2: Cellular Effects of PI5P4K β Inhibition by **Imanixil**

Cellular Process	Effect of Imanixil	Downstream Marker Modulation	Reference
Energy Homeostasis	Disruption	↑ p-AMPK (Thr172), ↓ p-ACC	
mTORC1 Signaling	Inhibition	↓ p-p70S6K (Thr389), ↓ p-4E-BP1 (Thr37/46)	
PI(5)P Levels	Potential Increase	Measurement of PI(5)P levels	
PI(4,5)P ₂ Levels	Potential Decrease	Measurement of PI(4,5)P ₂ levels	

Signaling Pathways and Experimental Workflows

PI5P4K β Signaling Pathway

PI5P4K β plays a crucial role as a GTP sensor, converting PI(5)P to PI(4,5)P₂. Inhibition of PI5P4K β by **Imanixil** leads to an accumulation of PI(5)P and a decrease in the localized production of PI(4,5)P₂. This perturbation in phosphoinositide levels disrupts cellular energy homeostasis, leading to the activation of AMPK and subsequent inhibition of mTORC1 signaling.

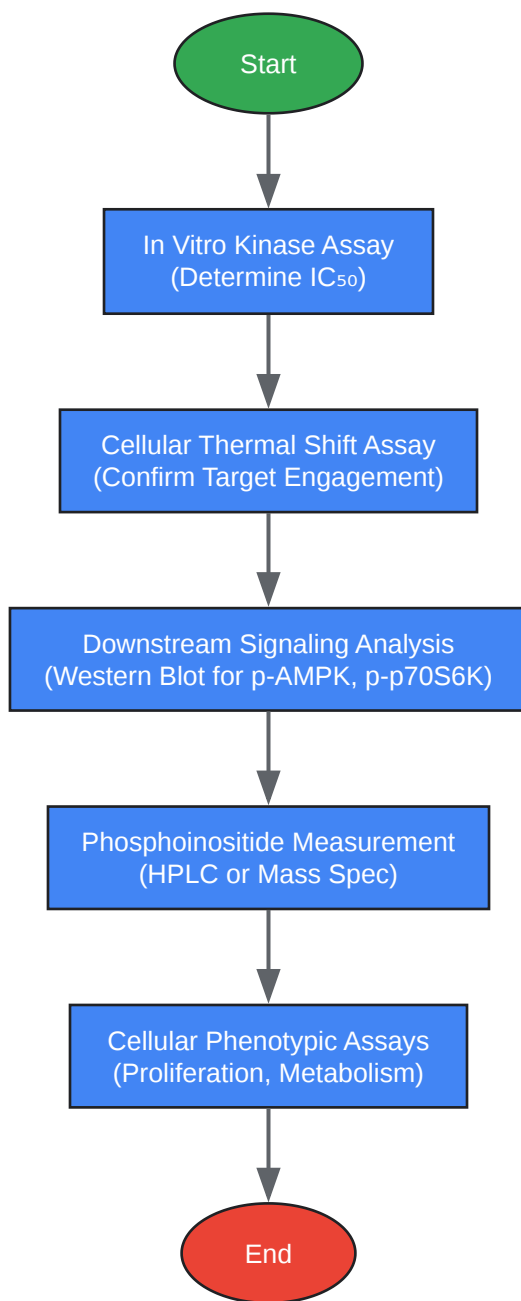


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PI5P4Kβ signaling and its inhibition by **Imanixil**.

Experimental Workflow for Characterizing Imanixil

The following workflow outlines the key steps to characterize the effects of **Imanixil** on PI5P4Kβ function.



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Workflow for studying PI5P4K β function using **Imanixil**.

Experimental Protocols

Protocol 1: In Vitro PI5P4K β Kinase Assay (ADP-Glo™ Format)

This non-radioactive, luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

- Recombinant human PI5P4K β enzyme
- Imanixil (SAR-088)
- PI(5)P substrate (e.g., D-myo-Phosphatidylinositol 5-phosphate, diC8)
- GTP solution (sodium salt)
- Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates

Procedure:

- Compound Preparation: Prepare a serial dilution of **Imanixil** in DMSO. A typical starting concentration is 100 μ M with 10-point, 3-fold dilutions.
- Reaction Setup:
 - Add 2.5 μ L of Kinase Assay Buffer to each well.
 - Add 1 μ L of the serially diluted **Imanixil** or DMSO (vehicle control) to the appropriate wells.
 - Add 1.5 μ L of a solution containing PI5P4K β enzyme and PI(5)P substrate in Kinase Assay Buffer.
 - Pre-incubate the plate at room temperature for 15-20 minutes to allow for inhibitor binding.
- Initiate Kinase Reaction:
 - Add 5 μ L of a GTP solution in Kinase Assay Buffer to each well to start the reaction. The final GTP concentration should be at or near the K_m for PI5P4K β (approximately 100 μ M).

- Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed GTP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - Calculate the percentage of inhibition for each **Imanixil** concentration relative to the DMSO control.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of **Imanixil** to PI5P4Kβ in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

- Cells expressing endogenous or overexpressed PI5P4Kβ
- Imanixil (SAR-088)
- Cell culture medium
- Phosphate-buffered saline (PBS)

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-PI5P4K β antibody
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate
- Thermocycler
- Western blotting equipment

Procedure:

- Cell Treatment:
 - Culture cells to ~80% confluency.
 - Treat cells with the desired concentration of **Imanixil** (e.g., 10 μ M) or DMSO (vehicle control) for 1-2 hours at 37°C.
- Thermal Challenge:
 - Harvest the cells, wash with PBS, and resuspend in PBS.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the samples to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermocycler. Include a non-heated control (room temperature).
- Cell Lysis and Protein Extraction:
 - Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 37°C water bath) or by adding lysis buffer.
 - Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
 - Carefully collect the supernatant (soluble protein fraction).

- Western Blot Analysis:
 - Determine the protein concentration of the soluble fractions.
 - Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with a primary antibody against PI5P4K β , followed by an HRP-conjugated secondary antibody.
 - Visualize the bands using a chemiluminescent substrate.
- Data Analysis:
 - Quantify the band intensities for each temperature point.
 - Plot the relative band intensity against the temperature for both the **Imanixil**-treated and vehicle-treated samples to generate melting curves.
 - A shift in the melting curve to a higher temperature in the presence of **Imanixil** indicates target engagement.

Protocol 3: Analysis of Downstream Signaling

This protocol describes how to assess the effect of **Imanixil** on the phosphorylation status of key downstream effectors of the AMPK and mTORC1 pathways using Western blotting.

Materials:

- Cells of interest
- Imanixil (SAR-088)
- Cell culture medium
- Lysis buffer (with protease and phosphatase inhibitors)
- Primary antibodies: anti-p-AMPK α (Thr172), anti-AMPK α , anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti- β -actin or anti-GAPDH).

- HRP-conjugated secondary antibodies
- Western blotting equipment

Procedure:

- Cell Treatment:
 - Seed cells and allow them to adhere.
 - Treat cells with various concentrations of **Imanixil** or DMSO for a specified time (e.g., 2, 6, or 24 hours).
- Protein Extraction:
 - Wash cells with ice-cold PBS.
 - Lyse cells in lysis buffer.
 - Clarify the lysates by centrifugation and collect the supernatant.
- Western Blotting:
 - Determine protein concentrations and normalize samples.
 - Perform SDS-PAGE and transfer proteins to a membrane.
 - Block the membrane and incubate with the primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
 - Visualize and quantify the bands.
- Data Analysis:
 - Normalize the levels of phosphorylated proteins to the total protein levels for each target.

- Compare the phosphorylation status in **Imanixil**-treated cells to the vehicle-treated control to determine the effect of PI5P4K β inhibition on downstream signaling.

Conclusion

Imanixil is a valuable chemical probe for investigating the multifaceted roles of PI5P4K β . The protocols and information provided in these application notes offer a robust framework for researchers to explore the impact of PI5P4K β on cellular signaling, metabolism, and disease pathogenesis. The use of quantitative assays and the confirmation of target engagement are crucial for rigorous and reproducible research in this area.

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